Petroselinic acid
Overview
Description
Petroselinic acid is a positional isomer of oleic acid, isolated from the vegetable oil of Coriandrum sativum fruits . It is used as a substrate for sophorolipid fermentation .
Synthesis Analysis
Petroselinic acid is found in the oil from fruits of coriander (Coriandrum sativum L.), making it an ideal source for investigating the biosynthesis of petroselinic acid . A coriander acyl-acyl carrier protein desaturase was identified to be involved in its biosynthesis . The transcriptome analysis revealed candidate genes potentially involved in petroselinic acid biosynthesis and its incorporation into triacylglycerols .
Molecular Structure Analysis
Petroselinic acid has a molecular formula of C18H34O2 . It contains a total of 53 bonds, including 19 non-H bonds, 2 multiple bonds, 15 rotatable bonds, 2 double bonds, 1 carboxylic acid, and 1 hydroxyl group .
Chemical Reactions Analysis
Petroselinic acid can be separated from other fatty acids by gas chromatography of methyl esters . Additionally, a separation of unsaturated isomers is possible by argentation thin-layer chromatography .
Physical And Chemical Properties Analysis
Petroselinic acid has a molecular weight of 282.5 g/mol . It is the cis-isomer of octadec-6-enoic acid, a long-chain fatty acid .
Scientific Research Applications
Industrial Applications of Petroslinic Acid
Petroslinic acid has been recognized for its potential benefits in the oleochemical industry, particularly for the production of oils used in detergents, cosmetics, and plastics. Murphy (1992) discussed the prospects of genetically engineering oilseed crops like rapeseed to produce petroselinic acid, which is not naturally present in significant quantities in these crops. The study highlighted the potential for using petroselinic acid from Umbelliferae species and emphasized the need for basic research in plant lipid metabolism to achieve this transformation (Murphy, 1992).
Petroslinic Acid in Recycling and Environmental Applications
A study by Karayannidis and Achilias (2007) delved into the chemical recycling of poly(ethylene terephthalate) (PET) from post-consumer soft-drink bottles. The research covered various recycling techniques, including hydrolysis to recover pure terephthalic acid monomer and glycolysis for producing secondary value-added materials. The study illuminated the potential of petroselinic acid in the context of sustainable and environmentally friendly recycling practices (Karayannidis & Achilias, 2007).
Safety And Hazards
Petroselinic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(Z)-octadec-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/b13-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVZJPUDSLNTQU-SEYXRHQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026575 | |
Record name | Petroselinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Petroselinic acid | |
CAS RN |
593-39-5 | |
Record name | Petroselinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Petroselinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Petroselinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-octadec-6-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PETROSELINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A10DOC461 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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